molecular formula C20H16N2O3S B4146689 5-(1,3-benzothiazol-2-yl)-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione

5-(1,3-benzothiazol-2-yl)-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B4146689
M. Wt: 364.4 g/mol
InChI Key: ZHBAERYKNPXPAM-UHFFFAOYSA-N
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Description

5-(1,3-Benzothiazol-2-yl)-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzothiazol-2-yl)-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of Tetrahydrofuran Moiety: The tetrahydrofuran ring can be introduced via a nucleophilic substitution reaction, where a suitable tetrahydrofuran derivative reacts with an intermediate compound.

    Formation of Isoindole-Dione Structure: The isoindole-dione structure can be synthesized through a cyclization reaction involving a phthalic anhydride derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Benzothiazol-2-yl)-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenated solvents and catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(1,3-Benzothiazol-2-yl)-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 5-(1,3-benzothiazol-2-yl)-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1,3-Benzothiazol-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione
  • 5-(1,3-Benzothiazol-2-yl)-2-(tetrahydro-2-pyranylmethyl)-1H-isoindole-1,3(2H)-dione

Uniqueness

Compared to similar compounds, 5-(1,3-benzothiazol-2-yl)-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione stands out due to the presence of the tetrahydrofuran moiety, which can impart unique chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets.

Properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-2-(oxolan-2-ylmethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c23-19-14-8-7-12(18-21-16-5-1-2-6-17(16)26-18)10-15(14)20(24)22(19)11-13-4-3-9-25-13/h1-2,5-8,10,13H,3-4,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBAERYKNPXPAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(1,3-benzothiazol-2-yl)-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione
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5-(1,3-benzothiazol-2-yl)-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione
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5-(1,3-benzothiazol-2-yl)-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione
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5-(1,3-benzothiazol-2-yl)-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione
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5-(1,3-benzothiazol-2-yl)-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione

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